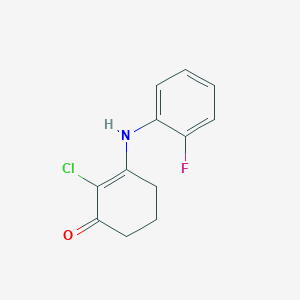![molecular formula C9H8N2O2S B2987805 [2-(1H-吡咯-1-基)-1,3-噻唑-4-基]乙酸 CAS No. 383142-84-5](/img/structure/B2987805.png)
[2-(1H-吡咯-1-基)-1,3-噻唑-4-基]乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
科学研究应用
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential in drug design due to its heterocyclic structure which is often associated with biological activity . The pyrrole and thiazole rings present in this compound are common motifs in pharmacologically active molecules, offering a variety of interactions with biological targets. For instance, derivatives of pyrrolopyrazine, which share structural similarities, have shown a range of activities from antimicrobial to kinase inhibitory effects .
Agriculture
In the agricultural sector, compounds with pyrrole and thiazole structures are utilized for their antimicrobial properties . They can serve as the basis for developing new pesticides and fungicides, helping to protect crops from diseases and pests. The bioactive nature of these heterocycles makes them suitable candidates for further exploration in plant protection .
Material Science
The compound’s potential applications in material science stem from its ability to participate in polymerization processes. Pyrrole derivatives are known to act as catalysts for polymerization, which could be leveraged in creating new polymeric materials with specific properties . These materials might find applications in electronics, coatings, or as functional components in composites .
Environmental Science
Environmental science could benefit from the compound’s properties in the development of sensors or probes for environmental monitoring. The pyrrole unit, in particular, has been used in the construction of electrochemical biosensors, which could be adapted for detecting pollutants or other environmental parameters .
Biochemistry
In biochemistry, [2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid could be used as a building block for synthesizing complex molecules. Its reactive sites allow for various modifications, making it a versatile reagent for constructing molecules with desired biochemical functions . This adaptability can be crucial in studying enzyme interactions, signaling pathways, or metabolic processes.
Pharmacology
The pharmacological implications of this compound are linked to its structural features that resemble those of many bioactive molecules. Pyrrole derivatives have been investigated for their therapeutic potential, including antihyperglycemic activity, which could be of interest in the treatment of diabetes . The compound’s framework could be modified to enhance its interaction with biological targets, leading to the development of new pharmacological agents .
未来方向
The future directions for research on “[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Due to the diversity of pyrrole-containing compounds in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
作用机制
Target of Action
Similar compounds such as imidazole derivatives have been reported to interact with a broad range of biological targets . These targets include various enzymes and receptors involved in critical biological processes such as inflammation, tumor growth, diabetes, allergies, fever, viral infections, and more .
Mode of Action
It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been reported to interact with their targets in various ways, leading to changes in biological processes .
Biochemical Pathways
It’s known that similar compounds, such as imidazole derivatives, can affect a wide range of biochemical pathways . These pathways are often related to the biological activities mentioned earlier, such as anti-inflammatory, antitumor, antidiabetic, and more .
Pharmacokinetics
It’s worth noting that similar compounds, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Similar compounds, such as imidazole derivatives, have been reported to exhibit a wide range of biological activities . These activities can result in various molecular and cellular effects, depending on the specific targets and pathways involved.
Action Environment
It’s worth noting that the action of similar compounds, such as imidazole derivatives, can be influenced by various factors, including the ph of the environment, the presence of other compounds, and more .
属性
IUPAC Name |
2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8(13)5-7-6-14-9(10-7)11-3-1-2-4-11/h1-4,6H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPMGAAYJDEKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

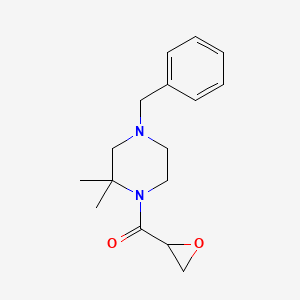
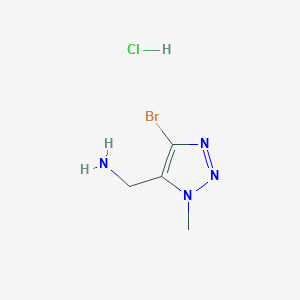

![N-(3-nitrophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2987726.png)
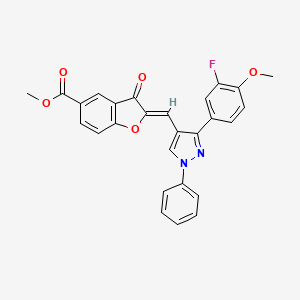
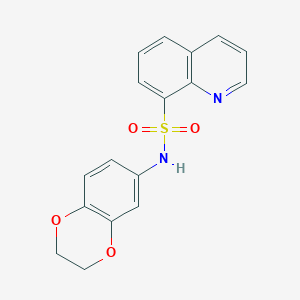
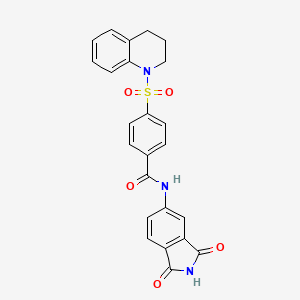

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate](/img/structure/B2987734.png)
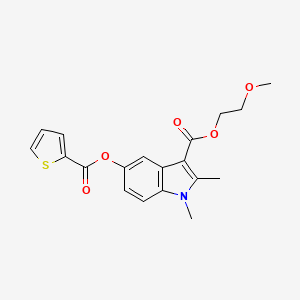
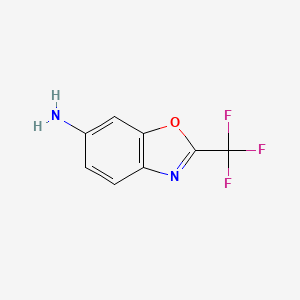
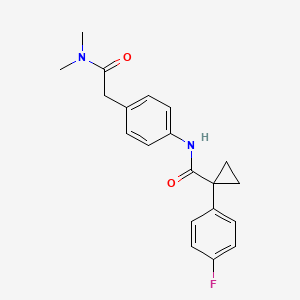
![2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2987743.png)
